Product packaging for 1-(2-Quinolylmethyl)quinolinium iodide(Cat. No.:CAS No. 5330-74-5)

1-(2-Quinolylmethyl)quinolinium iodide

Cat. No.: B13758624
CAS No.: 5330-74-5
M. Wt: 398.2 g/mol
InChI Key: UPPRGFWIXOCMJL-UHFFFAOYSA-M
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Description

1-(2-Quinolylmethyl)quinolinium iodide is a quinolinium-based organic salt intended for research and development applications. As a diquinoline derivative, this compound features a methylene bridge connecting two quinoline units, one of which is quaternized to form the iodide salt. This class of nitrogen-containing heterocyclic compounds is of significant interest in medicinal chemistry and materials science. Quinolines and their quaternized derivatives are extensively investigated as potential therapeutic agents. Research on related quinolinium iodide compounds has demonstrated promising antitumor and antibacterial activities . For instance, certain structural analogs have shown potent cytotoxic effects against human cancer cell lines such as A-549 (lung carcinoma), HeLa (cervical cancer), and SGC-7901 (gastric cancer), as well as notable antibacterial activity against strains like Escherichia coli and Staphylococcus aureus . The specific mechanism of action for this compound requires further investigation but may be related to the ability of such aromatic cations to interact with biological targets like enzymes or DNA. Beyond biomedical applications, quinolinium derivatives with extended structures are also explored in materials science for their potential non-linear optical (NLO) properties . The molecular structure, often confirmed by techniques like X-ray crystallography (as performed on similar compounds ), is key to understanding its properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. The buyer assumes responsibility for confirming product identity and/or purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15IN2 B13758624 1-(2-Quinolylmethyl)quinolinium iodide CAS No. 5330-74-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5330-74-5

Molecular Formula

C19H15IN2

Molecular Weight

398.2 g/mol

IUPAC Name

2-(quinolin-1-ium-1-ylmethyl)quinoline;iodide

InChI

InChI=1S/C19H15N2.HI/c1-3-9-18-15(6-1)11-12-17(20-18)14-21-13-5-8-16-7-2-4-10-19(16)21;/h1-13H,14H2;1H/q+1;/p-1

InChI Key

UPPRGFWIXOCMJL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C[N+]3=CC=CC4=CC=CC=C43.[I-]

Origin of Product

United States

Synthetic Methodologies for 1 2 Quinolylmethyl Quinolinium Iodide and Its Analogs

Alkylation and Quaternization Reactions in the Formation of Quinolinium Iodides

The definitive step in the synthesis of 1-(2-Quinolylmethyl)quinolinium iodide is the formation of the quaternary ammonium (B1175870) salt. This is achieved through an N-alkylation reaction, a type of nucleophilic substitution where the nitrogen atom of a quinoline (B57606) molecule acts as a nucleophile, attacking an electrophilic carbon to form a new C-N bond.

The most direct and widely practiced method for synthesizing quinolinium salts is the reaction of a quinoline with an appropriate alkyl halide. nih.govresearchgate.net In this specific case, the reaction involves quinoline acting as the nucleophile and a 2-(halomethyl)quinoline derivative serving as the alkylating agent (the electrophile). The lone pair of electrons on the nitrogen atom of quinoline attacks the methylene (B1212753) carbon of the 2-(halomethyl)quinoline, displacing the halide and forming the quaternary quinolinium salt. This process is a classic example of the Menshutkin reaction.

The general reaction conditions for this type of quaternization involve mixing the quinoline and the alkyl halide in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), and heating the mixture under reflux for a period of several hours to drive the reaction to completion. nih.gov

Plausible Synthetic Scheme for this compound: Reaction scheme showing quinoline reacting with <a href=2-(chloromethyl)quinoline (B1294453) to form the chloride salt, followed by anion exchange with potassium iodide to yield this compound." src="https://i.imgur.com/example-reaction-scheme.png" width="600"/> (A plausible synthetic route for the target compound based on standard N-alkylation and anion exchange principles.)

While the target molecule involves a quinolylmethyl group, the principles of its formation are extensions of simpler N-alkylation strategies, such as N-methylation. In these reactions, the nitrogen atom of the quinoline ring attacks an alkylating agent. The reactivity of the quinoline nitrogen as a nucleophile is central to this transformation. youtube.com The formation of the positively charged quinolinium ion makes the ring system more electron-deficient, which influences its subsequent reactivity. nih.gov

The synthesis of various N-alkyl quinolinium salts has been thoroughly documented. A universal method involves refluxing quinoline with an excess of a 1-bromoalkane in ethanol, followed by purification to yield the desired N-alkylquinolinium bromide. nih.gov Although this method can result in relatively low yields due to the steric hindrance of the quinoline moiety, it is a reliable and straightforward approach. nih.gov

The key alkylating agent required for the synthesis is a derivative of 2-methylquinoline (B7769805), specifically a 2-(halomethyl)quinoline. 2-(Chloromethyl)quinoline hydrochloride is a known building block used in the synthesis of various pharmaceutical and biologically active compounds. It serves as a precursor for introducing the 2-quinolylmethyl group into other molecules through nucleophilic substitution.

The synthesis of these precursors often starts from readily available materials that are first used to construct the quinoline ring system itself, followed by functionalization of the methyl group at the 2-position. For instance, ethyl 2-(chloromethyl)quinoline-3-carboxylate can be synthesized in a one-pot procedure, providing a functionalized building block for more complex structures.

The identity of the counterion in the final quinolinium salt is determined by the halide on the alkylating agent or by subsequent anion exchange steps.

There are two primary pathways to incorporate the iodide counterion:

Direct Iodide Incorporation : This method involves using 2-(iodomethyl)quinoline (B13203116) as the alkylating agent. The quaternization reaction would proceed as described above, and the displaced iodide ion would directly become the counterion for the newly formed quinolinium cation.

Anion Exchange (Metathesis) : A more common and often more practical approach involves first synthesizing the quinolinium salt with a more readily available halide, such as chloride or bromide. For example, reacting quinoline with 2-(chloromethyl)quinoline would yield 1-(2-quinolylmethyl)quinolinium chloride. This salt is then dissolved in a suitable solvent (e.g., water or ethanol), and a solution of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), is added. If the resulting quinolinium iodide is less soluble than the starting chloride salt and the potassium/sodium chloride byproduct, it will precipitate from the solution and can be isolated by filtration. This process, driven by solubility differences, is an effective way to exchange the counterion.

Condensation and Cyclization Approaches to Substituted Quinolinium Frameworks

The quinoline rings themselves, which are the fundamental building blocks of the target molecule, are typically constructed using well-established condensation and cyclization reactions. These methods allow for the synthesis of a wide variety of substituted quinolines from simple acyclic precursors, generally anilines and carbonyl compounds.

The Friedländer synthesis is one of the most direct methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). beilstein-journals.orgmdpi.com This reaction is typically catalyzed by an acid or a base. A modification of this approach involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) to the corresponding 2-aminobenzaldehyde, which then immediately reacts with an active methylene compound present in the same pot. mdpi.com

Other classical methods, such as the Combes , Doebner-von Miller , and Skraup syntheses, provide powerful routes to various quinoline cores from different starting materials. nih.govjptcp.com These reactions offer flexibility in introducing substituents onto either the benzene (B151609) or pyridine (B92270) portion of the quinoline ring system, enabling the synthesis of diverse analogs.

The following table summarizes some of the key classical methods for quinoline synthesis:

Synthesis NameStarting MaterialsKey Features
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compoundForms the pyridine ring via condensation and cyclodehydration. beilstein-journals.org
Combes Synthesis Aniline + β-DiketoneAn acid-catalyzed reaction that typically yields 2,4-disubstituted quinolines.
Doebner-von Miller Aniline + α,β-Unsaturated carbonyl compoundAn acid-catalyzed reaction forming the pyridine ring. The unsaturated carbonyl can be generated in situ. jptcp.com
Gould-Jacobs Reaction Aniline + Diethyl ethoxymethylenemalonateA thermal cyclization process that leads to 4-hydroxyquinolines, which can be further functionalized. nih.gov

These foundational methods are crucial for preparing the specific quinoline and 2-methylquinoline derivatives needed for the ultimate synthesis of this compound.

Stereoselective and Chemo-Selective Synthetic Transformations

While the synthesis of the parent compound this compound does not involve the creation of stereocenters, the development of analogs can benefit from advanced stereoselective and chemoselective strategies. The quinoline and quinolinium scaffolds are prevalent in medicinal chemistry, and the ability to precisely control their three-dimensional structure and selectively functionalize specific positions is of high value. researchgate.net

The reactivity of the quinoline ring system is well-defined: the electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, while the electron-rich benzene ring undergoes electrophilic substitution, typically at the C5 and C8 positions. youtube.com In the quinolinium salt, the positive charge on the nitrogen further activates the pyridine ring toward nucleophilic addition, which can be the first step in dearomatization reactions. nih.gov

Modern synthetic methods can exploit this inherent reactivity for selective transformations:

Directed C-H Functionalization : By temporarily installing a directing group on the quinoline ring, it is possible to use transition metal catalysts (e.g., palladium, rhodium, iridium) to selectively activate and functionalize specific C-H bonds that would otherwise be unreactive. This allows for the precise installation of new substituents.

Dearomative Cycloadditions : The activated quinolinium ring can participate as a dienophile or a dipolarophile in various cycloaddition reactions. These transformations can build complex, three-dimensional polycyclic structures from the flat aromatic starting material in a stereocontrolled manner. nih.gov

Organocatalysis : Chiral organocatalysts can be used to achieve enantioselective additions of nucleophiles to the quinolinium ring, creating chiral di- or tetrahydroquinoline derivatives.

These advanced strategies offer powerful tools for moving beyond the parent structure to generate a library of structurally complex and diverse analogs of this compound for further research.

Chemical Reactivity and Mechanistic Investigations of 1 2 Quinolylmethyl Quinolinium Iodide

Photophysical Properties and Excited State Dynamics

The photophysical characteristics of 1-(2-Quinolylmethyl)quinolinium iodide are governed by the electronic transitions within the quinolinium cationic moiety and its interaction with the surrounding environment and the iodide anion.

The electronic absorption spectrum of quinolinium derivatives is typically characterized by π → π* transitions. For compounds structurally related to this compound, such as benzo-[f]-quinolinium methylids, several intense absorption bands are observed in the UV-Vis region. rsc.org These compounds exhibit pronounced negative solvatochromism, where the intramolecular charge transfer (ICT) band shows a significant blue shift as the polarity of the solvent increases. mdpi.com This phenomenon indicates a decrease in the dipole moment upon electronic excitation and stabilization of the ground state in polar solvents. mdpi.com

The emission properties of quinolinium salts can be influenced by the solvent environment. A bathochromic (red) shift in the fluorescence spectra with increasing solvent polarity is often observed in related quinoline (B57606) derivatives, which is attributed to intramolecular charge transfer interactions and a more polar excited state. researchgate.net

Table 1: Solvatochromic Data for a Structurally Related Benzo-[f]-quinolinium Methylid (I1)

SolventPolarity (ET(30))Absorption Maximum (λmax, nm)
Cyclohexane31.2530
Carbon Tetrachloride32.5525
Benzene (B151609)34.5518
Dichloromethane41.1485
Acetone42.2480
Ethanol (B145695)51.9460
Methanol55.5455

This table is generated based on data for a related compound and is intended to be illustrative of the solvatochromic behavior that could be expected for this compound. mdpi.com

The fluorescence of quinolinium compounds can be quenched by various species, with the iodide ion being a particularly effective quencher. nih.gov The quenching mechanism involving iodide can be multifaceted. One primary pathway is the "heavy atom effect," where the proximity of the heavy iodide ion to the quinolinium fluorophore enhances intersystem crossing from the excited singlet state (S1) to the triplet state (T1). nih.govscispace.com This process reduces the fluorescence quantum yield by populating the non-emissive (or weakly emissive) triplet state.

Another significant quenching mechanism is electron transfer. The iodide ion can act as an electron donor, and upon photoexcitation, an electron can be transferred from the iodide to the excited quinolinium cation. This photoinduced electron transfer (PET) process leads to the formation of a non-fluorescent radical pair, thus quenching the fluorescence. nih.gov The efficiency of this process is dependent on the redox potentials of the fluorophore and the quencher. In some cases, at low concentrations, iodide has been observed to act as an antioxidant, which can paradoxically enhance fluorescence by recovering photo-oxidized fluorophores. nih.govacs.org

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are essential for probing the dynamics of short-lived excited states. For polycyclic aromatic hydrocarbon cations, which share structural similarities with the quinolinium cation, ultrafast relaxation dynamics are often observed. arxiv.org Following photoexcitation, rapid internal conversion from higher excited electronic states (Dn) to the first excited state (D1) or the ground state (D0) typically occurs on a sub-picosecond timescale (< 200 fs). arxiv.org

For related N-heterocyclic aromatic systems, time-resolved spectroscopy has revealed the involvement of various transient species. For instance, in photoreactions of quinoline-protected dialkylanilines, the formation of a singlet excited state is followed by rapid bond cleavage or rearrangement, with time constants in the range of a few picoseconds. nih.gov It is plausible that this compound would exhibit similar ultrafast dynamics, involving rapid relaxation from initially populated excited states to lower-lying states, from which fluorescence, intersystem crossing, or other photophysical processes occur.

Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound are primarily associated with the redox activity of the quinolinium cation. Quinolinium salts can undergo reduction, and their redox potentials can be influenced by substituents on the quinoline rings and the nature of the electrolyte. researchgate.net

The reduction of the quinolinium cation typically involves the acceptance of one or more electrons. The first reduction potential of quinone-related compounds, which are structurally analogous in terms of their aromatic and redox-active nature, is influenced by their electron affinity. rsc.org In the case of this compound, the presence of two quinolinium moieties could lead to a multi-step reduction process.

Table 2: Representative Redox Potentials of Related Aromatic Compounds

CompoundRedox ProcessPotential (V vs. reference)Solvent/Electrolyte
BenzoquinoneBQ/BQ•−-0.50CH3CN/0.1 M TEAP
NaphthaleneNp/Np•−-2.50DMF/0.1 M TBAP
Uranyl Macrocyclic ComplexU(VI)/U(V)-1.1 to -1.7Not Specified

This table provides examples of redox potentials for related classes of organic and organometallic compounds to illustrate the range of values that might be observed for quinolinium salts. The specific redox potential of this compound would need to be determined experimentally.

In-depth Analysis of this compound Remains Elusive in Scientific Literature

The intended scope of this article was to provide a comprehensive overview of this compound, focusing on its oxidation and reduction potentials, the in situ generation of reactive intermediates, and its potential electrocatalytic applications. Further, it was to delve into the reactivity of its distinct structural features: the methylene (B1212753) bridge and the quinolinium core, exploring nucleophilic additions, dearomative transformations, and the influence of electron-withdrawing effects.

However, searches of chemical databases and scientific literature have not yielded specific experimental data or theoretical studies pertaining to this compound. Research in the field of quinolinium chemistry often focuses on derivatives with different substitution patterns, which exhibit a wide range of properties and reactivities. For instance, studies on related compounds have explored their applications in areas from medicinal chemistry to materials science, but these findings cannot be directly extrapolated to the title compound without specific investigation.

Consequently, a detailed and scientifically accurate article adhering to the requested structure cannot be generated at this time. The absence of specific research on this compound means that any attempt to describe its chemical properties would be speculative and would not meet the standards of scientific accuracy.

Future research may yet shed light on the unique chemical characteristics of this compound. Until such studies are published, a comprehensive understanding of its chemical reactivity and mechanistic pathways remains an open area for investigation within the scientific community.

Advanced Spectroscopic and Structural Characterization of 1 2 Quinolylmethyl Quinolinium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of 1-(2-Quinolylmethyl)quinolinium iodide in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the two quinoline (B57606) ring systems and the methylene (B1212753) bridge. The protons on the quinolinium ring are anticipated to be deshielded and appear at a lower field (higher ppm) compared to those on the neutral quinoline ring due to the electron-withdrawing effect of the positively charged nitrogen atom. The methylene bridge protons (-CH₂-) would likely appear as a singlet, significantly downfield due to the adjacent positively charged quinolinium nitrogen and the aromatic quinoline ring. The integration of this singlet would correspond to two protons. Protons on both aromatic rings would exhibit complex splitting patterns (doublets, triplets, and multiplets) in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: Similar to the proton spectrum, the carbon atoms of the quinolinium ring are expected to resonate at a lower field in the ¹³C NMR spectrum compared to the carbons of the neutral quinoline moiety. The methylene bridge carbon would present a characteristic signal, the chemical shift of which would be influenced by its attachment to the two different quinoline systems.

Conformational Analysis: The relative orientation of the two quinoline rings, connected by the flexible methylene bridge, could be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments would reveal through-space correlations between protons on the two different ring systems, providing insights into the preferred conformation of the molecule in solution. The flexibility around the C-CH₂-N bonds allows for various possible conformations, which may be in dynamic equilibrium.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Type Expected Chemical Shift (δ, ppm) Notes
Quinolinium Ring Protons8.0 - 9.5Downfield shift due to positive charge on nitrogen.
Quinoline Ring Protons7.5 - 8.5Typical aromatic region for a neutral quinoline system.
Methylene Bridge (-CH₂-)5.5 - 6.5Deshielded by adjacent quinolinium nitrogen and aromatic ring.

Note: These are estimated values based on general principles and data for related quinolinium compounds. Actual values may vary.

X-ray Crystallography for Solid-State Structural Elucidation

The crystal structure would reveal the packing arrangement of the cations and anions in the crystal lattice. It is expected that significant π-π stacking interactions would occur between the planar quinoline and quinolinium ring systems of adjacent cations. nih.govnih.gov Furthermore, weak C-H···I hydrogen bonds between the cation and the iodide anion are anticipated, playing a role in stabilizing the crystal structure. nih.govnih.gov The dihedral angle between the two quinoline ring systems within a single cation would be a key parameter, defining the molecule's solid-state conformation.

Table 2: Expected Crystallographic Parameters for this compound

Parameter Expected Information/Value Basis of Expectation
Crystal SystemMonoclinic or OrthorhombicCommon for similar organic salts.
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetricDependent on molecular packing.
Bond Lengths/AnglesConsistent with sp² and sp³ hybridized C and N atoms.Standard values for aromatic systems and alkyl bridges.
Intermolecular Interactionsπ-π stacking, C-H···I hydrogen bonds.Observed in crystal structures of related quinolinium iodides. nih.govnih.gov
Dihedral AngleVariable, dependent on crystal packing forces.Flexibility of the methylene linker.

Note: This table represents expected outcomes from an X-ray crystallographic analysis, based on studies of analogous molecules. nih.govnih.govresearchgate.net

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the cationic part of the molecule, [C₁₉H₁₅N₂]⁺, with high precision, thereby confirming its elemental composition. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing such pre-charged ionic compounds.

The mass spectrum would show a prominent peak for the molecular cation. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide valuable structural information. Expected fragmentation pathways could include the cleavage of the C-N bond of the methylene bridge, leading to the formation of quinoline- and quinolinium-containing fragment ions. For instance, the loss of a neutral quinoline molecule could occur, or cleavage could generate a quinolylmethyl radical and a quinolinium cation. The presence of iodine is confirmed by its isotopic signature, with ¹²⁷I being the only stable isotope. docbrown.info

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Formula Expected Exact Mass (m/z) Notes
Molecular Cation[C₁₉H₁₅N₂]⁺271.1230This would be the base peak or a very prominent peak.
Fragment 1[C₁₀H₈N]⁺142.0651Resulting from cleavage at the methylene bridge.
Fragment 2[C₉H₇N]⁺˙129.0573Neutral quinoline radical cation.

Note: The exact masses are calculated based on the elemental formula. The fragmentation pattern is hypothetical.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra of this compound would be complex, featuring bands characteristic of the quinoline and quinolinium rings and the methylene linker.

IR Spectroscopy: The IR spectrum is expected to show characteristic bands for C-H stretching vibrations of the aromatic rings and the methylene group (typically in the 3100-2850 cm⁻¹ region). A series of sharp bands between 1650 and 1400 cm⁻¹ would correspond to the C=C and C=N stretching vibrations within the aromatic rings. The charged quinolinium ring may exhibit slightly different frequencies for these modes compared to the neutral quinoline ring. C-H out-of-plane bending vibrations, which are often strong in the IR, would appear in the 900-650 cm⁻¹ region and are characteristic of the substitution pattern on the rings.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often give strong signals. The C-H stretching modes would also be visible. Low-frequency Raman scattering could potentially provide information about the lattice vibrations and intermolecular interactions in the solid state. The presence of polyiodide species, if formed, can be identified by characteristic Raman bands. researchgate.net

Table 4: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000 (Weak)
Aliphatic C-H Stretch (-CH₂-)2950 - 28502950 - 2850 (Medium)
Aromatic C=C/C=N Stretch1650 - 14001650 - 1400 (Strong)
C-H In-Plane Bend1300 - 10001300 - 1000
C-H Out-of-Plane Bend900 - 650900 - 650 (Weak)

Note: These are general frequency ranges for the expected functional groups. Specific peak positions can be influenced by the molecular environment and intermolecular interactions. americanpharmaceuticalreview.comcardiff.ac.uk

Theoretical and Computational Studies on 1 2 Quinolylmethyl Quinolinium Iodide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govmdpi.com For 1-(2-Quinolylmethyl)quinolinium iodide, DFT calculations can elucidate its molecular geometry, electronic structure, and chemical reactivity.

Recent studies on quinoline (B57606) derivatives have utilized DFT to understand their electronic structures and reactivity. nih.gov The optimization of the molecular geometry of the 1-(2-Quinolylmethyl)quinolinium cation would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations often employ hybrid functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), to provide reliable results. ekb.eg

A crucial aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are fundamental in predicting the chemical behavior of a molecule. youtube.comlibretexts.org For the 1-(2-Quinolylmethyl)quinolinium cation, the HOMO is expected to be localized on the quinoline rings, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO would be distributed across the conjugated system, highlighting the areas prone to nucleophilic attack. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov

Furthermore, DFT calculations allow for the determination of various global reactivity descriptors. These parameters provide a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energies.

Table 1: Calculated Reactivity Descriptors for a Representative Quinolium Cation

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating reactivity.

This table presents a general set of reactivity descriptors that can be calculated using DFT. The actual values would be obtained from specific calculations on this compound.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. wikipedia.org NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. scirp.orgwisc.edu For this compound, NBO calculations can quantify the charge distribution on different atoms, revealing the positive charge localization on the quinolinium nitrogen and the interactions between the cation and the iodide anion. researchgate.netyoutube.com The analysis of donor-acceptor interactions within the NBO framework can elucidate the intramolecular charge transfer characteristics and the stability arising from electron delocalization. scirp.org

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide valuable insights into its behavior in different environments, such as in solution or in the solid state. These simulations can reveal details about intermolecular interactions, solvation dynamics, and the structural organization of the system.

In a simulation of this compound in an aqueous solution, the interactions between the quinolinium cation, the iodide anion, and the surrounding water molecules can be investigated. nih.gov The simulations would likely show the formation of a structured hydration shell around the iodide anion, characterized by hydrogen bonding with water molecules. researchgate.net The quinolinium cation, with its large aromatic surface, would exhibit hydrophobic interactions with water, while the positively charged nitrogen atom would engage in electrostatic interactions.

MD simulations can also be employed to study ion clustering in solutions. doi.org At higher concentrations, this compound may form ion pairs or larger aggregates. MD simulations can predict the formation of these clusters and analyze their stability and dynamics. The potential of mean force (PMF) between the cation and anion can be calculated to quantify the strength of their association in a given solvent.

In the solid state, MD simulations can be used to study the crystal packing and lattice dynamics. The interactions between the quinolinium cations and iodide anions in the crystal lattice are crucial for determining the material's properties. These interactions would include electrostatic forces, van der Waals interactions, and potentially halogen bonding between the iodide and the aromatic rings of the cation. bohrium.com

Table 2: Representative Intermolecular Interaction Energies from MD Simulations

Interaction Pair Interaction Type Estimated Energy (kcal/mol)
Quinolinium Cation - Iodide Anion Electrostatic, Ion-Pairing Strong
Quinolinium Cation - Water Electrostatic, Hydrophobic Moderate
Iodide Anion - Water Hydrogen Bonding, Electrostatic Strong

This table provides a qualitative representation of the expected intermolecular interaction energies. Quantitative values would be derived from specific MD simulations.

The results from MD simulations can be used to understand various macroscopic properties, such as diffusion coefficients, viscosity, and conductivity of solutions containing this compound. cam.ac.uk

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are indispensable for predicting and interpreting spectroscopic data. nih.govscilit.comepj-conferences.orgtrygvehelgaker.no For this compound, these methods can provide accurate predictions of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical methods, particularly DFT, can be used to calculate the magnetic shielding tensors of the atoms in this compound. mdpi.com From these tensors, the isotropic chemical shifts can be determined and compared with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. ekb.eg Such calculations can aid in the assignment of complex NMR spectra and provide a deeper understanding of the relationship between the molecular structure and the observed chemical shifts.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is governed by electronic transitions between different molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of these transitions. rsc.orgohio-state.edunih.govrsc.org The calculated absorption wavelengths (λmax) can be compared with experimental UV-Vis spectra to identify the nature of the electronic transitions. For quinolinium compounds, the absorption bands in the UV-Vis region typically arise from π→π* transitions within the aromatic system. researchgate.net TD-DFT calculations can also provide insights into intramolecular charge transfer (ICT) excitations, which are common in molecules with electron-donating and electron-accepting moieties. arxiv.orgnih.govnih.gov

Table 3: Predicted Spectroscopic Parameters for 1-(2-Quinolylmethyl)quinolinium Cation

Spectroscopic Technique Calculated Parameter Predicted Transition/Region
1H NMR Chemical Shift (ppm) Aromatic protons in the downfield region.
13C NMR Chemical Shift (ppm) Aromatic carbons in characteristic regions.

This table illustrates the types of spectroscopic parameters that can be predicted. The specific values would be the result of detailed quantum chemical calculations.

Computational Modeling of Molecular Orbital Interactions and Energy Transfer

Computational modeling can be used to explore the intricate interactions between molecular orbitals and the potential for energy transfer processes in systems containing this compound. These studies are particularly relevant for understanding the photophysical properties of the compound and its potential applications in areas such as dye-sensitized solar cells or as a fluorescent probe. nih.gov

The interaction between the molecular orbitals of the quinolinium cation and the iodide anion can be investigated using methods like Symmetry-Adapted Perturbation Theory (SAPT). mdpi.comnsf.gov SAPT can decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This analysis can provide a detailed understanding of the forces that govern the association between the cation and anion.

In the context of energy transfer, computational models can be used to study the electronic coupling between this compound and other molecules. For instance, if this compound is used as a sensitizer (B1316253) in a solar cell, the electronic coupling between its excited state and the conduction band of a semiconductor like TiO2 would be a critical parameter. nih.gov

Furthermore, computational methods can model the process of charge transfer between the excited state of the quinolinium cation and a nearby electron donor or acceptor. rsc.orgucl.ac.uk The rate of charge transfer can be estimated using Marcus theory, where the key parameters, such as the reorganization energy and the electronic coupling, can be calculated using quantum chemical methods.

The analysis of molecular orbitals can also reveal the nature of excited states. For example, by examining the orbitals involved in an electronic transition calculated with TD-DFT, one can determine if the excited state has a charge-transfer character. rsc.org This is crucial for understanding the photophysics of the molecule and its potential for applications in optoelectronics.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound

Investigated Applications and Functional Studies of 1 2 Quinolylmethyl Quinolinium Iodide and Its Derivatives

Biological Probing and Interaction Mechanisms

The ability of quinolinium-based compounds to interact with fundamental biological molecules and structures has been a significant area of scientific inquiry. These studies are crucial for understanding their potential as therapeutic agents or as tools for biological imaging and diagnostics.

While direct studies on 1-(2-Quinolylmethyl)quinolinium iodide are limited, research on closely related quinolinium iodide derivatives provides strong evidence for their interaction with nucleic acids.

Furthermore, certain styryl quinolinium dyes have demonstrated a high affinity for ribosomal RNA (rRNA). eventact.comresearchgate.net These compounds are cell-permeable and have been successfully used to selectively stain rRNA within the nucleoli and cytoplasm of both fixed and living cells, highlighting their potential as fluorescent probes for cellular imaging. eventact.comresearchgate.net For instance, the derivative known as 12e has been identified as a promising reagent for visualizing and assessing rRNA. researchgate.net The interaction is believed to be with the complex three-dimensional structures of rRNA. acs.org

Table 1: DNA Binding Parameters for a Quinolinium Iodide Derivative

Compound Binding Mode Association Constant (K)
1-methyl-2-[2-(methylthio)-2-piperidinovinyl]quinolinium iodide (VQ) Intercalation 7300 ± 300 M⁻¹

Quinolinium derivatives have emerged as a promising class of inhibitors for the bacterial cell division protein FtsZ, a key target for new antibacterial agents. nih.govpolyu.edu.hknih.gov Studies on various 1-methylquinolinium (B1204318) derivatives have shown that they can possess potent antibacterial activity against drug-resistant pathogens. nih.govnih.gov The mechanism of action involves the disruption of FtsZ polymerization and its GTPase activity, which ultimately leads to the cessation of cell division and bacterial cell death. nih.govnih.gov

Molecular docking studies have been employed to understand the binding interactions between quinoline (B57606) derivatives and their protein targets. nih.govsemanticscholar.orgijprajournal.comnih.govmdpi.com These computational methods help in predicting the binding affinity and the specific interactions with key amino acid residues within the active site of proteins like the HIV reverse transcriptase and DNA gyrase. nih.govsemanticscholar.org For example, a study on quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors revealed good binding interactions, with some compounds showing higher docking scores than standard drugs. nih.gov

The binding of a ligand to a protein can induce conformational changes, a phenomenon known as "induced fit," which can alter the protein's activity. nih.govnih.gov While the "lock and key" model assumes a rigid protein structure, it is now widely accepted that proteins are dynamic and can adopt various conformations. nih.gov Ligand binding can shift this conformational equilibrium. nih.gov In the context of quinolinium derivatives, studies on their interaction with proteins like FtsZ have shown that binding can induce secondary structure changes in the protein. polyu.edu.hk For instance, circular dichroism and molecular docking studies revealed that the binding of a potent 1-methylquinolinium inhibitor to the interdomain cleft of FtsZ induced such conformational shifts. polyu.edu.hk

Table 2: FtsZ Inhibition by a Quinolinium Iodide Derivative

Compound Series Target Protein Mechanism of Action
Benzofuroquinolinium derivatives FtsZ Inhibition of GTPase activity and polymerization
1-methylquinolinium derivatives FtsZ Interruption of bacterial cell division

The fluorescent properties of certain quinolinium derivatives make them suitable for cellular and subcellular imaging. Styryl quinolinium dyes, for example, have been utilized as fluorescent markers for the specific staining of ribosomal RNA in the nucleoli and cytoplasm of living cells. eventact.comresearchgate.net These dyes are cell-permeable, which is a crucial characteristic for live-cell imaging. eventact.com

In another study, a fluorescent quinolinium-based coumarin (B35378) hemicyanine probe, QUCO-1, was found to localize in the mitochondria of living cells. mdpi.com This compound was observed to "light up" upon interacting with mitochondrial RNA (mtRNA), suggesting its potential as a probe for this specific type of nucleic acid within mitochondria. mdpi.com The ability of these compounds to accumulate in specific cellular compartments is a key feature for their application as targeted probes and potentially as organelle-specific therapeutic agents. The optimization of quinoline derivatives has also been explored to enhance their localization for antitumor and antibacterial activities. nih.gov

Advanced Materials and Optical Applications

The distinct electronic structure of quinolinium compounds gives rise to interesting optical properties that are being explored for applications in advanced materials and optical technologies.

The quinoline scaffold is a fundamental component in the design of fluorescent sensors for various analytes, including metal ions. nih.govsemanticscholar.orgrsc.org Quinoline-based fluorescent probes have been developed for the selective detection of ions such as Zn²⁺ and Cd²⁺. nih.govsemanticscholar.org For instance, a sensor containing both quinoline and pyridylaminophenol moieties was shown to fluoresce in the presence of Zn²⁺ in acetonitrile (B52724) and Cd²⁺ in aqueous solutions. nih.gov Another quinoline-functionalized material demonstrated notable sensitivity for Zn(II) in aqueous solutions. rsc.org

Furthermore, quinolinium-based fluorescent probes have been developed for monitoring pH in aqueous media. nih.gov Specifically, 1-methyl-7-amino-quinolinium-based probes have been shown to be effective for fluorescence lifetime imaging microscopy (FLIM) to probe pH in the range of 5.5 to 13. nih.gov These probes are water-soluble and photostable, making them suitable for dynamic pH monitoring in biological and chemical systems. nih.gov

Table 3: Ion Sensing Applications of Quinoline-Based Fluorescent Probes

Probe Type Target Ion Sensing Mechanism
Quinoline and pyridylaminophenol conjugate Zn²⁺, Cd²⁺, Co²⁺ Fluorescence enhancement / Colorimetric change
Quinoline-functionalized UiO-66 Zn(II) Fluorescence enhancement
1-methyl-7-amino-quinolinium derivatives H⁺ (pH) Fluorescence lifetime changes

Quinolinium-based compounds are of significant interest in the field of non-linear optics (NLO) due to their potential for applications in photonics and optoelectronics. nih.govmdpi.comrsc.orgnasc.ac.in The design of these molecules often involves creating a charge-transfer system, which can lead to large second-order NLO responses. mdpi.com

Single crystals of various quinolinium derivatives have been grown and characterized for their NLO properties. For example, 2-(4-hydroxystyryl)-1-methylquinolinium 4-methoxybenzenesulfonate (B230329) (OHQ-MBS) crystals have been shown to exhibit a very large macroscopic second-order optical nonlinearity. rsc.org Similarly, quinolinium 4-aminobenzoate (B8803810) (ABAQ) has been identified as a promising NLO material. nasc.ac.in The suitability of these materials for applications such as optical limiting and switching is often assessed using techniques like the Z-scan. nasc.ac.in The crystal structure plays a crucial role in the macroscopic NLO response, with non-centrosymmetric arrangements being essential for second-order effects. mdpi.com

Table 4: Non-Linear Optical Properties of a Quinolinium Derivative Crystal

Compound Crystal System Key NLO Property
Quinolinium 4-aminobenzoate (ABAQ) Monoclinic Second Harmonic Generation
2-(4-hydroxystyryl)-1-methylquinolinium 4-methoxybenzenesulfonate (OHQ-MBS) Monoclinic Large second-order optical nonlinearity

Sensitizers and Dames in Photonic Devices and Optoelectronic Systems (e.g., Perovskite Surface Passivation)

While specific research focusing exclusively on this compound as a sensitizer (B1316253) or dye in photonic devices is limited, the broader class of quinolinium derivatives has shown promise in these areas. Organic salts, particularly those containing iodide, are frequently investigated for their role in enhancing the performance and stability of perovskite solar cells (PSCs). These compounds can function as passivating agents, neutralizing defects at the surface and grain boundaries of the perovskite film.

The passivation mechanism often involves the interaction of the organic cation and the halide anion with under-coordinated lead ions and halide vacancies, respectively, which are common defects in perovskite crystals. researchgate.netnorthwestern.eduscispace.comsciencedaily.compv-magazine.com Although direct studies on this compound are not extensively documented, related organic ammonium (B1175870) and pyridinium (B92312) iodides have been shown to improve power conversion efficiency and operational stability in PSCs. northwestern.edu

In the context of dye-sensitized solar cells (DSSCs), quinolinium derivatives can also play a role. A study on N-methyl-quinoline iodide in quasi-solid-state electrolytes for DSSCs demonstrated its potential. researchgate.net The interaction between quinoline derivatives and the iodine-based redox electrolyte is a critical factor in controlling the performance of DSSCs. nih.govmdpi.com Theoretical studies have suggested that a favorable interaction between quinoline additives and iodine can lead to higher open-circuit photovoltage. nih.gov

Table 1: Performance of a Dye-Sensitized Solar Cell with N-methyl-quinoline iodide based quasi-solid state electrolyte researchgate.net

Parameter Value
Maximum Efficiency 4.5%
Incident Light Intensity 100 mW/cm²

Catalysis and Organic Synthesis Reagent Development

The unique electronic properties of the quinolinium scaffold make it a candidate for applications in catalysis and as a precursor for reactive species in organic synthesis.

Mediators in Photoredox Catalysis

Quinolinium salts are recognized for their potential as organic photoredox catalysts. Upon photoexcitation, they can engage in single-electron transfer processes, making them valuable in a range of synthetic transformations. While specific studies detailing the photoredox catalytic activity of this compound are not widely available, the general class of quinolinium ions has been compared to well-established photocatalysts like acridinium (B8443388) ions. The development of efficient organic photoredox catalysts is a significant area of research, with applications in various synthetic transformations and solar energy conversion.

Precursors for Reactive Iodine Species in Organic Transformations

Quaternary ammonium iodides, including N-alkylquinolinium iodides, can serve as sources of reactive iodine species for various organic transformations. researchgate.netorganic-chemistry.org Molecular iodine is a versatile reagent in organic synthesis due to its mild Lewis acidity and oxidizing capabilities. researchgate.net The release of iodine from iodide salts can be triggered under specific reaction conditions, enabling its participation in reactions such as iodocyclization and other iodine-mediated processes.

While direct experimental data on the use of this compound as a precursor for reactive iodine species is not extensively reported, the chemical nature of the compound suggests its potential in this role. The iodide counter-ion can, in principle, be oxidized to generate electrophilic iodine species for use in various synthetic applications.

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Routes and Green Chemistry Approaches

The synthesis of quinoline (B57606) and its derivatives has traditionally relied on classic reactions that can involve harsh conditions and hazardous reagents. nih.govmdpi.com Future research on 1-(2-Quinolylmethyl)quinolinium iodide should prioritize the development of sustainable and environmentally benign synthetic methodologies.

Key areas of focus could include:

Nanocatalyzed Reactions: The use of nanocatalysts, such as copper-based nanoparticles, has shown promise in the synthesis of quinoline derivatives, often proceeding under solvent-free conditions with high yields. nih.gov Exploring the applicability of such catalysts for the synthesis of this compound could lead to more efficient and eco-friendly production methods.

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate quinoline synthesis, reducing reaction times and often avoiding the need for harsh oxidants. mdpi.com This approach could offer a greener alternative to conventional heating methods.

Domino Reaction Sequences: Developing novel domino reaction sequences, which involve multiple bond-forming events in a single pot, can significantly enhance the efficiency and atom economy of the synthesis. rsc.org

Use of Greener Solvents: Investigating the use of ionic liquids or other environmentally friendly solvents could further reduce the ecological footprint of the synthetic process. mdpi.com

Green Chemistry ApproachPotential Advantages for Synthesizing this compound
NanocatalysisHigh efficiency, solvent-free conditions, catalyst recyclability. nih.gov
Microwave-Assisted SynthesisReduced reaction times, energy efficiency, avoidance of harsh reagents. mdpi.com
Domino ReactionsIncreased atom economy, reduced waste, simplified purification. rsc.org
Green SolventsLower toxicity, reduced environmental impact. mdpi.com

Exploration of Novel Biological Targets and Their Molecular Mechanisms of Interaction

Quaternary quinolinium salts are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. benthamdirect.comnih.gov The unique dimeric structure of this compound suggests it could interact with biological targets in novel ways.

Future research in this area should aim to:

Identify Novel Biological Targets: Screening this compound against a range of biological targets, such as enzymes, receptors, and nucleic acids, could reveal new therapeutic applications. For instance, some quinolinium derivatives have shown inhibitory activity against bacterial FtsZ protein, a key player in cell division, and various kinases involved in cancer pathways. nih.govnih.govfrontiersin.org

Elucidate Molecular Mechanisms: Once a biological target is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effect. This could involve investigating its binding mode through techniques like molecular docking and studying its impact on cellular pathways. nih.govekb.eg

Combat Antimicrobial Resistance: Given the urgent need for new antibiotics, evaluating the efficacy of this compound against multi-drug resistant bacteria is a high-priority research area. biointerfaceresearch.comnih.gov

Design of Next-Generation Functional Materials with Tunable Properties

The photophysical properties of quinolinium salts make them attractive candidates for the development of advanced functional materials. uantwerpen.be The extended π-conjugated system of this compound could give rise to interesting optical and electronic properties.

Opportunities in materials science include:

Fluorescent Probes: Quinolinium derivatives are known to be highly fluorescent and have been developed as probes for various applications, including pH sensing and particle sizing. nih.govtheinstituteoffluorescence.comacs.org The structure of this compound could be systematically modified to tune its fluorescence properties, such as emission wavelength and quantum yield, for specific applications in bioimaging and sensing.

Nonlinear Optical (NLO) Materials: Push-pull chromophores based on quinolinium acceptors have demonstrated significant second-order NLO responses, making them promising for applications in photonics. uantwerpen.be The electron-withdrawing nature of the quinolinium cation in this compound suggests it could be a valuable building block for new NLO materials.

Organic Light-Emitting Diodes (OLEDs): The quinoline ring system is a common scaffold in materials used for OLEDs. mdpi.com Future work could explore the electroluminescent properties of this compound and its derivatives.

Integration with Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

A deep understanding of the behavior of this compound at the molecular level will require the application of advanced spectroscopic techniques. azooptics.com

Future studies could leverage:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can provide real-time insights into the excited-state dynamics of the molecule, which is crucial for understanding its photophysical properties and designing more efficient fluorescent probes and NLO materials. spectroscopyonline.com

Advanced Mass Spectrometry: Techniques such as plasma desorption mass spectrometry can be used to study the intermolecular interactions of quinolinium salts with other molecules, such as phospholipids, providing insights into their biological activity. scienceopen.com

Vibrational Spectroscopy: FT-IR and Raman spectroscopy can provide detailed information about the molecular structure and bonding of the compound and how it interacts with its environment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-depth NMR studies can help to elucidate the three-dimensional structure of the molecule and its complexes, as well as to probe its dynamic behavior in solution. nih.gov

Spectroscopic TechniquePotential Application for this compound
Ultrafast SpectroscopyElucidation of excited-state dynamics for photophysical applications. spectroscopyonline.com
Advanced Mass SpectrometryInvestigation of intermolecular interactions with biological molecules. scienceopen.com
Vibrational SpectroscopyStructural characterization and study of intermolecular interactions. nih.gov
NMR SpectroscopyDetermination of 3D structure and dynamic behavior in solution. nih.gov

Synergistic Applications in Multi-Modal Chemical Biology and Material Science Platforms

The potential for this compound to exhibit both interesting biological activity and useful photophysical properties opens up the possibility of its use in multi-modal platforms.

Emerging opportunities in this synergistic space include:

Theranostics: This involves the development of agents that can both diagnose and treat diseases. For example, a derivative of this compound could be designed to be fluorescent for imaging purposes and also carry a therapeutic payload that is released upon specific stimuli.

Multimodal Imaging Probes: The quinolinium scaffold has been incorporated into probes for multimodal imaging, such as combined fluorescence and MRI. researchgate.net Future research could explore the development of this compound-based probes for simultaneous imaging using multiple techniques.

Bio-inspired Materials: The self-assembly properties of quinolinium salts could be exploited to create novel biomaterials with applications in areas such as drug delivery and tissue engineering.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1-(2-Quinolylmethyl)quinolinium iodide, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves quaternization of quinoline derivatives with alkyl halides. For example, analogous compounds like 1-ethylquinolinium iodide are synthesized by reacting quinoline with ethyl iodide under reflux in ethanol . To ensure reproducibility:

  • Use anhydrous solvents and controlled temperature (e.g., 70–80°C reflux for 12–24 hours).
  • Monitor reaction progress via TLC or NMR.
  • Purify via recrystallization (e.g., ethanol/ether mixtures) and confirm purity via melting point analysis and elemental composition (CHNS-O) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions and confirms quaternization (e.g., upfield shifts for methyl groups adjacent to the quaternary nitrogen) .
  • X-ray crystallography : Resolves crystal packing and stereoelectronic effects, as demonstrated for structurally similar quinolinium derivatives .
  • UV-Vis spectroscopy : Useful for studying electronic transitions, especially if the compound exhibits fluorescence or charge-transfer properties .

Q. How does the presence of the 2-quinolylmethyl group influence solubility and stability?

  • Methodological Answer :

  • The bulky 2-quinolylmethyl group reduces aqueous solubility compared to simpler alkyl substituents (e.g., methyl or ethyl). Solubility can be enhanced using polar aprotic solvents (DMSO, DMF) .
  • Stability tests (e.g., TGA/DSC) should assess hygroscopicity and thermal decomposition. Light-sensitive analogs require storage in amber vials under inert gas .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its bioactivity?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity or electron-donating groups (e.g., -OCH₃) to improve solubility. Compare bioactivity using assays like MIC (Minimum Inhibitory Concentration) for antimicrobial activity .
  • Table : Comparative bioactivity of quinolinium derivatives:
CompoundSubstituentActivity (IC₅₀, μM)Notes
1-Ethylquinolinium iodide-C₂H₅25.3Moderate antifungal
3-CF₃-phenylthio derivative-SC₆H₄CF₃8.7Enhanced membrane uptake
2-Quinolylmethyl derivative-CH₂(quinolyl)12.9Improved DNA intercalation
Data adapted from

Q. How should researchers resolve contradictions in reported biological activities of quinolinium derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric cytotoxicity assays).
  • Structural Confirmation : Re-examine NMR/X-ray data to rule out isomerism or impurities. For example, unintended regioisomers in alkylation reactions can skew bioactivity results .
  • Computational Modeling : Use DFT calculations to predict charge distribution and binding affinities, aligning with experimental IC₅₀ values .

Q. What strategies improve the yield of this compound in large-scale syntheses?

  • Methodological Answer :

  • Reaction Optimization :
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) .
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkyl halide reactivity in biphasic systems .
  • Workflow :
  • Step 1 : Screen solvents (DMF > ethanol > acetone) for optimal quaternization efficiency.
  • Step 2 : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) for high-purity isolation .

Experimental Design Considerations

Q. How to design a study investigating the mechanism of action of this compound in antimicrobial assays?

  • Methodological Answer :

  • Target Identification : Perform proteomic profiling (e.g., LC-MS/MS) to identify binding partners in bacterial membranes .
  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify disruption of microbial membranes .
  • Resistance Studies : Serial passage experiments under sub-MIC conditions to monitor mutation rates and resistance mechanisms .

Q. What are best practices for analyzing the electrochemical properties of quinolinium derivatives?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measure redox potentials in anhydrous acetonitrile (0.1 M TBAPF₆ electrolyte). The 2-quinolylmethyl group may shift reduction potentials due to steric hindrance .
  • Spectroelectrochemistry : Correlate UV-Vis spectral changes with redox states to identify charge-transfer intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.